Sodium;(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate
Description
Chemical Structure: Sodium (2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate (CAS: 188296-31-3) is a sulfated sugar derivative characterized by a hexan-3-yl backbone substituted with hydroxyl groups at positions 2, 4, 5, and 6, a ketone at position 1, and a sulfate ester at position 3 . Its stereochemistry is specified as (2R,3R,4R,5R), indicating a highly ordered spatial arrangement of functional groups.
Applications: Primarily used as a pharmaceutical intermediate, this compound’s multiple hydroxyl and sulfate groups make it reactive in glycosylation and sulfation pathways .
Properties
IUPAC Name |
sodium;(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14;/h2-7,9-11H,1H2,(H,12,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLFANSAMOPOBM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)OS(=O)(=O)[O-])O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate typically involves the reaction of a suitable precursor with sulfuric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes steps such as mixing, heating, and cooling, followed by filtration and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonates, while reduction can produce various hydroxyl derivatives .
Scientific Research Applications
Sodium;(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate has several scientific research applications, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Studied for its potential therapeutic effects and as a component in drug formulation.
Mechanism of Action
The mechanism of action of Sodium;(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Analogs of Sulfated Carbohydrates
Key Differences :
- Backbone Oxidation State : The target compound features a ketone at position 1, whereas D-Glucose 3-sulfate retains an aldehyde group .
- Substituent Position : The sulfate group in the target compound is at position 3, while N-Acetyl-D-galactosamine-4-O-sulfate has sulfation at position 4 .
- Reactivity : The acetamido group in the latter enhances stability against enzymatic degradation compared to hydroxyl-rich analogs .
Functional Comparison with Surfactant Sulfates
Table 2: Sulfate Esters in Surfactants and Detergents
Key Findings :
- Ethoxylation Impact : SLES’s ethoxylation reduces skin irritation compared to SLS but increases hygroscopicity due to ethylene oxide units .
- Chromatography Utility : Sodium octyl sulfate’s shorter alkyl chain enhances its ion-pairing efficiency in separating thiols and disulfides .
- Target Compound : Unlike surfactant sulfates, the target molecule’s polar hydroxyl groups limit its surfactant properties but favor solubility in aqueous media (~297.22 g/mol) .
Solubility and Reactivity in Industrial Contexts
Table 3: Solubility and Reactivity of Sulfate Salts
Observations :
- Alkaline Stability : The target compound’s sodium counterion and hydroxyl groups stabilize it in high-pH environments, similar to sodium tetrahydroxoaluminate systems .
- Phosphogypsum Processing : Sodium sulfate (a related salt) is extracted via soda solutions for detergent manufacturing, highlighting the industrial value of sulfate esters .
Research Findings and Mechanistic Insights
- Ion-Pairing : Sodium octyl sulfate’s retention-shifting effects in chromatography imply that the target compound’s sulfate group could similarly interact with charged analytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
